
Icosyl icosenoate
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Overview
Description
Icosyl icosenoate is a long-chain ester compound with the molecular formula C40H78O2. It is formed by the esterification of icosanoic acid and icosanol. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Icosyl icosenoate can be synthesized through the esterification reaction between icosanoic acid and icosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, icosanoic acid and icosanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
Hydrolysis of Icosyl Icosanoate
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their salts) and alcohols.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond7.
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Products : Icosanoic acid and icosanol4.
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Conditions : Dilute H₂SO₄, heat (reflux).
Reaction | Conditions | Products |
---|---|---|
Acidic Hydrolysis | H₂SO₄, H₂O, heat | Icosanoic acid, icosanol |
Base-Catalyzed Hydrolysis (Saponification)
-
Mechanism : Nucleophilic attack by hydroxide ions, leading to formation of carboxylate salts4.
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Products : Sodium icosenoate and icosanol.
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Conditions : NaOH, aqueous solution, heat.
Reaction | Conditions | Products |
---|---|---|
Saponification | NaOH, H₂O, heat | Sodium icosenoate, icosanol |
Transesterification
Ester interchange with other alcohols/esters.
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Reagents : Excess alcohol (e.g., methanol) and acid/base catalyst (e.g., H₂SO₄).
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Products : Methyl icosenoate and icosanol4.
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Conditions : Reflux, distillation.
Reaction | Conditions | Products |
---|---|---|
Transesterification | Methanol, H₂SO₄, heat | Methyl icosenoate, icosanol |
Oxidation and Reduction
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Oxidation : Esters are generally resistant to oxidation, but under strong conditions (e.g., KMnO₄/H⁺), cleavage of the ester bond may occur, leading to carboxylic acids or ketones4.
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Reduction : LiAlH₄ reduces esters to alcohols, but this is less common for long-chain esters due to steric hindrance4.
Environmental and Biological Reactions
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Biodegradation : Long-chain esters like icosyl icosenoate are susceptible to microbial degradation, particularly by lipases in aqueous environments .
-
Hydrolytic Stability : Stability in acidic/basic aqueous solutions depends on reaction conditions (e.g., pH, temperature).
Analytical Methods
Scientific Research Applications
Icosyl icosenoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of icosyl icosenoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by esterases to release icosanoic acid and icosanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Icosyl stearate: Similar in structure but with a saturated fatty acid component.
Icosyl palmitate: Contains a shorter fatty acid chain compared to icosyl icosenoate.
Icosyl oleate: Contains a monounsaturated fatty acid similar to this compound but with a different chain length.
Uniqueness
This compound is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific melting points, solubility, and reactivity profiles.
Properties
CAS No. |
93882-46-3 |
---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
icosyl (E)-icos-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,38H,3-35,37,39H2,1-2H3/b38-36+ |
InChI Key |
ZQQPOGSRTFDKKJ-BSKJHSHCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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